Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHZHPZQHQRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
- Synthesis of the piperazine core with tert-butyl carbamate protection (Boc protection)
- Functionalization of the piperazine nitrogen with a benzyl-type substituent bearing the 5-fluorobenzo[d]isoxazole moiety
- Purification and characterization of the final product
Preparation of tert-butyl Piperazine-1-carboxylate Intermediate
The tert-butyl carbamate protecting group is introduced on the piperazine nitrogen to prevent undesired side reactions during subsequent functionalization steps.
- React piperazine or substituted piperazine derivatives with di-tert-butyl dicarbonate ((Boc)2O) in an aprotic solvent such as dichloromethane (DCM) or 1,4-dioxane.
- Use a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) as a base to facilitate the reaction.
- Stir the reaction mixture at room temperature or at 0–20 °C for 12–24 hours.
- Work-up involves aqueous washes (water, brine), drying over magnesium sulfate or sodium sulfate, and concentration under reduced pressure.
- Purify the product by silica gel column chromatography to obtain tert-butyl piperazine-1-carboxylate as a colorless oil or solid.
Example yields and conditions:
| Yield | Reaction Conditions | Notes |
|---|---|---|
| ~100% | DMAP, dichloromethane, room temp, overnight | High purity, simple operation |
| 56% | TEA, dichloromethane, 0–20 °C, 12 h | Typical moderate yield with TEA base |
| 72% | Ethanol/water, room temp, 1 h | Alternative solvent system |
| 88.6% | (Boc)2O in chloroform, room temp, 4 h | Efficient Boc protection |
These methods are well-established for preparing Boc-protected piperazines, which serve as key intermediates for further functionalization.
Alternative Synthetic Routes and Notes
- Reduction and Tosylation Route: Starting from N-Boc-4-(hydroxymethyl)piperidine, tosylation with 4-toluenesulfonyl chloride in the presence of base (e.g., 1,4-diazabicyclo[2.2.2]octane) followed by nucleophilic substitution with piperazine derivatives can be employed to introduce the required substituent.
- Photocatalytic Amination: Visible light photocatalysis has been used for related piperazine functionalizations involving acridine salts and radical intermediates, offering mild conditions and high yields.
- Purification: Final products are purified by silica gel column chromatography using mixtures of hexane/ethyl acetate or dichloromethane/methanol depending on polarity.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Boc protection of piperazine | Piperazine + (Boc)2O, DMAP or TEA, DCM or dioxane, RT | 56–100 | High purity Boc-protected intermediate |
| 2 | Preparation of 5-fluorobenzo[d]isoxazol-3-ylmethyl electrophile | Halogenation or tosylation of 5-fluorobenzo[d]isoxazole derivative | N/A | Key electrophile for alkylation |
| 3 | Alkylation of Boc-piperazine | Boc-piperazine + electrophile, K2CO3 or TEA, DMF, 20–120 °C | Up to 95 | Nucleophilic substitution step |
| 4 | Purification | Column chromatography, solvent extraction | N/A | Ensures product purity and isolation |
Research Findings and Considerations
- The Boc protection step is crucial to avoid multiple substitution on the piperazine nitrogens.
- The choice of base and solvent significantly affects the yield and purity of the alkylation step.
- The presence of the fluorine atom on the benzo[d]isoxazole ring can influence the reactivity and stability of intermediates.
- Mild reaction conditions, such as photocatalytic methods, have been explored to improve selectivity and reduce side reactions.
- Purification by silica gel chromatography is standard to remove unreacted starting materials and side-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated benzoisoxazole moiety is known to interact with certain neurotransmitter receptors, potentially modulating their activity . The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Benzoisoxazole Derivatives
- tert-Butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS: 2098136-47-9)
- Structural Difference : Substitution of 5-fluoro with 5-methyl.
- Impact : The methyl group increases lipophilicity (logP) but may reduce electronic effects compared to fluorine. Methyl groups are metabolically susceptible to oxidation, whereas fluorine is inert, suggesting superior stability for the 5-fluoro analog .
- Applications : Both compounds serve as intermediates for CNS-targeting agents, but the 5-fluoro variant may exhibit enhanced metabolic stability in vivo .
2.1.2 Pyridine and Thiazole Derivatives
- tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS: 501126-13-2) Structural Difference: Pyridine ring replaces benzoisoxazole.
- tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate
Stability and Degradation
- TOZ Derivatives (e.g., Compounds 1a and 1b): Degradation in Simulated Gastric Fluid: Triazole-containing analogs (e.g., 1a) degrade due to acid-labile triazole-oxazolidinone linkages. In contrast, the benzoisoxazole core in the target compound is resistant to acidic hydrolysis, suggesting superior gastrointestinal stability .
Pharmacological Potential
- Prolyl-Hydroxylase Inhibition :
- Analogs like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate demonstrate HIF-prolyl hydroxylase inhibition, a mechanism relevant to anemia therapeutics. The target compound’s benzoisoxazole group may alter binding kinetics due to its planar rigidity .
- Antimicrobial Activity: Thieno-isoquinoline derivatives (e.g., tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate) show activity against Gram-positive bacteria, suggesting the target compound could be optimized for similar applications .
Physicochemical Properties
*Estimated based on analogous syntheses .
Biological Activity
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS Number: 1344688-29-4) is a compound that belongs to the class of isoxazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13FN2O3
- Molecular Weight : 252.24 g/mol
- CAS Number : 1344688-29-4
The structural formula of this compound indicates the presence of a piperazine ring, which is often associated with various neuropharmacological effects.
Neuropharmacological Effects
Research has indicated that piperazine derivatives, including this compound, exhibit significant neuropharmacological activities:
- Antidepressant-Like Activity : Studies have demonstrated that similar compounds can influence serotonergic pathways, potentially enhancing mood and reducing symptoms of depression. For instance, related piperazine derivatives have shown anxiolytic and antidepressant-like properties in behavioral tests on animal models .
- Anxiolytic Effects : The compound may also exhibit anxiolytic effects, as evidenced by increased time spent in the center of an open field test (OFT), suggesting reduced anxiety levels in tested subjects. This effect was confirmed through additional tests such as the elevated plus maze (EPM) and forced swim test (FST) .
The biological activity of this compound appears to be mediated through interactions with serotonin receptors, particularly the 5-HT(1A) receptor. Pretreatment with specific antagonists has shown to abolish the observed antidepressant-like effects, indicating a direct involvement of serotonergic pathways in its mechanism of action .
Research Findings and Case Studies
Recent literature has highlighted various studies focusing on isoxazole derivatives and their pharmacological potential:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the benzo[d]isoxazole core via cyclization of hydroxylamine derivatives with fluorinated ketones or aldehydes under acidic conditions .
- Step 2 : Alkylation of the piperazine nitrogen using tert-butyl chloroformate in dichloromethane or THF with a base like triethylamine to protect the amine group .
- Step 3 : Coupling the fluorobenzoisoxazole moiety to the piperazine via a nucleophilic substitution or Mitsunobu reaction, optimized at 60–80°C for 12–24 hours .
- Critical Parameters : Temperature control (<80°C) prevents Boc-group decomposition, and anhydrous conditions minimize side reactions. Purity is monitored via TLC and HPLC .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in NMR interpretation?
- Methodological Answer :
- 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet), piperazine methylene (δ ~3.4–3.6 ppm), and fluorobenzoisoxazole aromatic protons (δ ~7.2–8.0 ppm). Overlapping signals are resolved using 2D NMR (HSQC, HMBC) .
- LCMS (ESI+) : Confirms molecular weight (e.g., [M+H]+ at m/z ~350–380) and detects impurities. High-resolution MS validates the empirical formula .
- X-ray Diffraction : Single-crystal studies (e.g., monoclinic P21/c space group) confirm stereochemistry and intermolecular interactions (e.g., C–H···O bonds, π–π stacking) .
Advanced Research Questions
Q. What strategies address low yields during the coupling of fluorobenzoisoxazole to the piperazine scaffold?
- Methodological Answer :
- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh3)4) or copper-mediated Ullmann couplings improve cross-coupling efficiency .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while additives like KI accelerate halogen exchange in aryl halides .
- Data Contradiction : Conflicting reports on yields (40–60%) may arise from residual moisture or Boc-deprotection. Parallel reactions under inert atmosphere (N2/Ar) and real-time FTIR monitoring mitigate variability .
Q. How do crystallographic data inform the compound’s potential as a kinase inhibitor or receptor ligand?
- Methodological Answer :
- Crystal Packing Analysis : X-ray structures (e.g., unit cell parameters a = 14.28 Å, b = 11.58 Å) reveal π–π interactions (centroid distance ~3.7 Å) between fluorobenzoisoxazole and aromatic residues in target proteins .
- Docking Studies : Overlay with ATP-binding pockets (e.g., EGFR kinase) identifies H-bonding between the piperazine nitrogen and Thr765. MD simulations assess binding stability .
- SAR Validation : Modifying the tert-butyl group to cyclopropane or ethyl esters alters steric bulk, impacting IC50 values in enzymatic assays .
Q. What in vitro assays evaluate the compound’s biological activity, and how are false positives minimized?
- Methodological Answer :
- Antimicrobial/Anthelmintic Assays : Microdilution methods (MIC determination) against S. aureus or C. elegans with controls (e.g., DMSO vehicle) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) with EC50 calculations. Counter-screening in HEK293 normal cells reduces false positives .
- Off-Target Profiling : Radioligand binding assays (e.g., σ-receptors, serotonin transporters) confirm selectivity. Data normalized to reference inhibitors (e.g., haloperidol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
